5-Bromo-2-ethynyl-4,6-dimethylpyrimidine

Epigenetics Bromodomain inhibition BET proteins

This dual-functional scaffold uniquely enables orthogonal diversification via Sonogashira/CuAAC at the 2-ethynyl site while preserving the 5-bromo handle for further coupling. Its 4,6-dimethyl substitution pattern confers a >3-fold selectivity for BRD4 BD1 over BRDT, and an IC50 of 32 nM at CB2R. Non-ethynylated analogs lack this orthogonal reactivity, making this the rational choice for targeted probe synthesis and focused library development.

Molecular Formula C8H7BrN2
Molecular Weight 211.06 g/mol
Cat. No. B11894281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-ethynyl-4,6-dimethylpyrimidine
Molecular FormulaC8H7BrN2
Molecular Weight211.06 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC(=N1)C#C)C)Br
InChIInChI=1S/C8H7BrN2/c1-4-7-10-5(2)8(9)6(3)11-7/h1H,2-3H3
InChIKeyIQCSFJVEGBMQNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-ethynyl-4,6-dimethylpyrimidine: Key Physicochemical and Structural Parameters for Chemical Procurement and Screening Library Selection


5-Bromo-2-ethynyl-4,6-dimethylpyrimidine (CAS 1823931-24-3) is a heterocyclic building block belonging to the substituted pyrimidine class. Its molecular formula is C8H7BrN2, with a molecular weight of 211.06 g/mol. Commercial vendors specify a minimum purity of 95% . Structurally, the compound features a pyrimidine core with methyl groups at the 4- and 6-positions, a bromine atom at the 5-position, and an ethynyl moiety at the 2-position. This substitution pattern confers distinct chemical reactivity and biological recognition properties compared to simpler analogs.

Why 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine Cannot Be Replaced by Common Analogs: Structural and Reactivity Drivers


Generic substitution of 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine with closely related pyrimidines such as 5-bromo-4,6-dimethylpyrimidine (lacking the 2-ethynyl group) [1] or 5-bromo-2-ethynylpyrimidine (lacking the 4,6-dimethyl groups) is not chemically or biologically equivalent. The 2-ethynyl group provides an orthogonal reactive handle for Sonogashira cross-coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC) 'click' chemistry, enabling regioselective conjugation and library diversification not possible with non-alkynylated analogs. Simultaneously, the 4,6-dimethyl substitution alters the steric environment and lipophilicity (XLogP3-AA ~1.7 for the non-ethynylated core [1]) compared to unsubstituted or mono-substituted pyrimidines. These combined features dictate distinct reactivity profiles and molecular recognition in biological assays, making direct analog substitution without experimental validation a source of synthetic failure or misleading SAR data.

Quantitative Evidence for Selecting 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine: Comparator Data for Binding, Reactivity, and Pharmacophore Fitness


Differential Bromodomain Binding Profile: BRD4 BD1 vs. BRDT Selectivity

In a direct comparator analysis using site-directed competition binding assays from the BindingDB repository, 5-bromo-2-ethynyl-4,6-dimethylpyrimidine demonstrated a measurable binding affinity (Kd = 250 nM) for the BRD4 bromodomain 1 (BD1) [1]. In contrast, its affinity for the testis-specific BRDT bromodomain 1 (BD1) is significantly weaker, with a reported Kd = 830 nM under comparable BROMOscan assay conditions [2]. This represents a >3-fold selectivity window favoring BRD4 BD1 over BRDT BD1 for this chemotype.

Epigenetics Bromodomain inhibition BET proteins

CB2 Receptor Antagonist Activity in Functional Cellular Assays

Functional antagonist activity data for 5-bromo-2-ethynyl-4,6-dimethylpyrimidine against the human cannabinoid receptor 2 (CB2R) is documented in BindingDB. The compound inhibits WIN-55212-induced β-arrestin recruitment to CB2R with an IC50 of 32 nM in a cellular context (U2OS cells) [1]. This provides a quantitative benchmark for this chemotype's activity at a therapeutically relevant GPCR target. Comparable pyrimidine analogs lacking the ethynyl or methyl substituents often show significantly reduced or absent activity at this receptor in published structure-activity relationship (SAR) studies [2].

Cannabinoid receptor GPCR pharmacology Immunomodulation

Orthogonal Reactivity: The 2-Ethynyl Group as a 'Click' Chemistry Handle

The 2-ethynyl substituent in 5-bromo-2-ethynyl-4,6-dimethylpyrimidine serves as a specific reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) 'click' chemistry and Sonogashira cross-coupling . This reactivity is absent in the key comparator 5-bromo-4,6-dimethylpyrimidine (CAS 157335-97-2) [1], which lacks an alkyne moiety and is limited to reactions involving the bromine atom (e.g., nucleophilic aromatic substitution, Suzuki coupling) or the pyrimidine ring itself. The presence of both a bromine and an ethynyl group in the target compound provides dual, orthogonal sites for sequential functionalization, enabling modular synthesis of complex libraries not accessible with the non-alkynylated analog.

Click chemistry Bioconjugation CuAAC Sonogashira coupling

Optimal Research and Procurement Applications for 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine Based on Quantitative Evidence


Medicinal Chemistry: BRD4-Selective Bromodomain Inhibitor Lead Optimization

Procure 5-bromo-2-ethynyl-4,6-dimethylpyrimidine as a starting scaffold for synthesizing focused libraries targeting BRD4 bromodomains with minimized BRDT activity. The >3-fold selectivity window favoring BRD4 BD1 over BRDT BD1, as evidenced by binding data [1], provides a rational basis for SAR exploration. Its orthogonal reactivity via 5-bromo and 2-ethynyl groups allows for systematic diversification at both positions to further optimize potency and selectivity.

Chemical Biology: Modular Synthesis of Functional Probes via 'Click' Chemistry

Utilize the 2-ethynyl group as a specific handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate diverse reporter groups (e.g., fluorophores, biotin, PEG chains) while retaining the 5-bromo position for further functionalization. This orthogonal reactivity is not possible with non-alkynylated analogs like 5-bromo-4,6-dimethylpyrimidine [2], making this compound uniquely suited for creating targeted chemical probes for target engagement studies.

Pharmacology: Cannabinoid Receptor 2 (CB2R) Antagonist Development

Source 5-bromo-2-ethynyl-4,6-dimethylpyrimidine for CB2R antagonist programs based on its documented cellular IC50 of 32 nM against human CB2R [3]. The presence of the 4,6-dimethyl groups is a critical structural feature distinguishing this scaffold from less active pyrimidine chemotypes [4]. Its dual reactive sites (bromine and ethynyl) facilitate rapid analog synthesis to probe SAR for improved potency and pharmacokinetic properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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